An Inquiry into 5-Nitro-2-propoxypyridine-3-carboxamide: A Scarcity of Data and an Examination of Related Analogs
An Inquiry into 5-Nitro-2-propoxypyridine-3-carboxamide: A Scarcity of Data and an Examination of Related Analogs
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific information regarding the chemical structure, properties, and synthesis of 5-Nitro-2-propoxypyridine-3-carboxamide. This suggests that the compound is not a widely studied or commercially available entity. However, an analysis of structurally related compounds can provide valuable insights for researchers and drug development professionals interested in this chemical scaffold. This guide will, therefore, focus on the available technical information for close analogs, namely 5-nitro-2-pyridinecarboxamide and 5-nitro-2-(propylamino)pyridine, to offer a foundational understanding of the potential characteristics of the target molecule.
Part 1: The Target Molecule - A Structural Overview
While no experimental data exists for 5-Nitro-2-propoxypyridine-3-carboxamide, its structure can be inferred from its IUPAC name. It consists of a pyridine ring with a nitro group at the 5-position, a propoxy group at the 2-position, and a carboxamide group at the 3-position.
Figure 2: Potential synthetic routes for 5-Nitro-2-pyridinecarboxamide.
Nitropyridine derivatives are known to exhibit a range of biological activities. [1]Studies on various nitropyridinecarboxamides have shown potential as anticoccidial agents. [2]The nitro group is a key pharmacophore in many antimicrobial and antiparasitic drugs, where its reduction within target cells leads to the formation of cytotoxic radicals. [1][3]
Analog 2: 5-Nitro-2-(propylamino)pyridine
This analog features the 5-nitropyridine core and a propyl group attached via an amino linker at the 2-position, providing insight into the influence of an alkyl chain.
| Property | Value | Reference |
| CAS Number | 25948-11-2 | [4] |
| Molecular Formula | C₈H₁₁N₃O₂ | [4] |
| Molecular Weight | 181.19 g/mol | [4] |
| Melting Point | 94-96 °C | [4] |
| Boiling Point | ~314.3 °C (estimate) | [4] |
| pKa | 3.33 ± 0.10 (Predicted) | [4] |
The synthesis of N-alkyl-aminopyridines often involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyridine ring by the corresponding amine.
Figure 3: A plausible synthetic route for 5-Nitro-2-(propylamino)pyridine.
The introduction of an amino group and an alkyl chain can modulate the biological activity of the nitropyridine scaffold. 2-Amino-5-nitropyridine derivatives have been explored as building blocks for various bioactive molecules, including kinase inhibitors and antimicrobial agents. [5]The lipophilicity introduced by the propyl group could influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Part 3: Extrapolating to 5-Nitro-2-propoxypyridine-3-carboxamide
Based on the analysis of the analogs, we can make some educated inferences about the target molecule.
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Synthesis: A plausible synthetic route could involve the nucleophilic substitution of a 2-chloro-5-nitropyridine-3-carboxamide intermediate with sodium propoxide. The synthesis of the intermediate itself would likely start from a suitable pyridine precursor, followed by nitration, chlorination, and formation of the carboxamide group. The precise order of these steps would be critical to achieving the desired regiochemistry and avoiding unwanted side reactions.
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Physicochemical Properties: The presence of the propoxy group would increase the lipophilicity compared to 5-nitro-2-pyridinecarboxamide. The melting point would likely be lower than that of 5-nitro-2-pyridinecarboxamide due to the disruption of crystal packing by the flexible propoxy chain. The molecule would possess both hydrogen bond donors (amide N-H) and acceptors (nitro oxygens, ether oxygen, carbonyl oxygen, and pyridine nitrogen), suggesting potential for complex intermolecular interactions.
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Potential Biological Activity: The combination of the 5-nitro group, a known pharmacophore for antimicrobial and antiparasitic activity, with the carboxamide and propoxy functionalities could lead to interesting biological profiles. The carboxamide group is a common feature in many drug molecules and can participate in crucial hydrogen bonding interactions with biological targets. [6]The propoxy group could influence target binding and pharmacokinetic properties. It is conceivable that this compound could be investigated for activities similar to other nitropyridine derivatives, such as antibacterial, antifungal, or antiparasitic effects. [1][7]
Conclusion
While direct experimental data for 5-Nitro-2-propoxypyridine-3-carboxamide is currently unavailable, a systematic analysis of its structural components and related, well-characterized analogs provides a valuable starting point for any future research. The insights into the synthesis, potential physicochemical properties, and plausible biological activities derived from compounds like 5-nitro-2-pyridinecarboxamide and 5-nitro-2-(propylamino)pyridine offer a rational basis for the design of synthetic routes and biological screening campaigns for this novel chemical entity. Further empirical investigation is necessary to fully elucidate the characteristics of 5-Nitro-2-propoxypyridine-3-carboxamide and determine its potential utility in drug discovery and development.
References
-
ChemSynthesis. 5-nitro-2-pyridinecarboxamide. [Link]
-
PubChem. 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide. [Link]
-
ResearchGate. Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]
-
PubChem. 5-Nitropyridine-2-thiol. [Link]
-
Inxight Drugs. 5-nitro-2-(pyrimidin-2-ylsulfanyl)pyridine-3-carboxamide. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Sahu-Javed/0b3a3d538f7d9e7e7a8c3c7e7b8a5b8c9d0e1e4a]([Link]
-
PubMed. Studies on anticoccidial agents. 11. Synthesis and anticoccidial activity of nitropyridinecarboxamides and derivatives. [Link]
-
MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
NIST WebBook. 2-Amino-5-nitropyridine. [Link]
- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
-
PubMed. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. [Link]
-
MDPI. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ResearchGate. 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations | Request PDF. [Link]
-
MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
LOCKSS: Serve Content. SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES. [Link]
-
Chemsrc. 5-nitro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide. [Link]
-
ResearchGate. Synthetic routes explored for the synthesis of carboxamide derivative... [Link]
-
MDPI. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Studies on anticoccidial agents. 11. Synthesis and anticoccidial activity of nitropyridinecarboxamides and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-NITRO-2-(N-PROPYLAMINO)PYRIDINE CAS#: 25948-11-2 [m.chemicalbook.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
